Cas no 669713-58-0 (2-Boc-Amino-3,5-dichlorobenzoic acid)

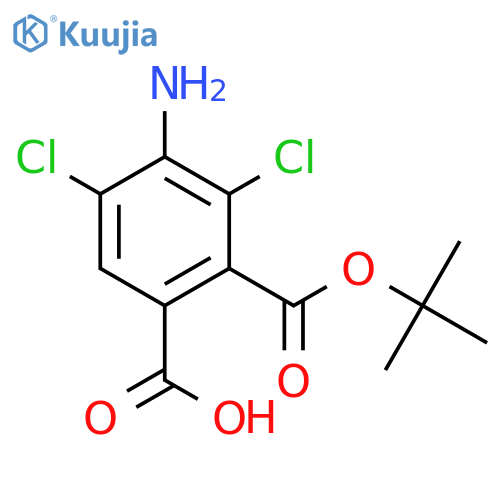

669713-58-0 structure

商品名:2-Boc-Amino-3,5-dichlorobenzoic acid

CAS番号:669713-58-0

MF:C12H13Cl2NO4

メガワット:306.141921758652

MDL:MFCD02682172

CID:1038075

PubChem ID:2757213

2-Boc-Amino-3,5-dichlorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Boc-Amino-3,5-dichlorobenzoic acid

- 2-TERT-BUTOXYCARBONYLAMINO-3,5-DICHLOROBENZOICACID

- 3,5-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

- EN300-6747201

- 669713-58-0

- A835597

- 3,5-dichloro-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]benzoic acid

- DTXSID70373773

- AKOS009325861

- 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid

- 2-(TERT-BUTOXYCARBONYLAMINO)-3,5-DICHLOROBENZOIC ACID

- FT-0654969

- 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid

- Q-103158

- 3,5-bis(chloranyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

- 2-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid

- 2-tert-Butoxycarbonylamino-3,5-dichlorobenzoic acid

-

- MDL: MFCD02682172

- インチ: InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)

- InChIKey: BGXDBARGFUXUJF-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NC1=C(C(O)=O)C=C(Cl)C=C1Cl)=O)C

計算された属性

- せいみつぶんしりょう: 305.02200

- どういたいしつりょう: 305.0221633g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

- PSA: 75.63000

- LogP: 4.11160

2-Boc-Amino-3,5-dichlorobenzoic acid セキュリティ情報

2-Boc-Amino-3,5-dichlorobenzoic acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Boc-Amino-3,5-dichlorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6747201-0.25g |

2-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

669713-58-0 | 0.25g |

$354.0 | 2023-05-30 | ||

| Enamine | EN300-6747201-0.5g |

2-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

669713-58-0 | 0.5g |

$370.0 | 2023-05-30 | ||

| Chemenu | CM158005-5g |

2-Boc-Amino-3,5-dichlorobenzoic acid |

669713-58-0 | 95% | 5g |

$777 | 2022-12-31 | |

| Matrix Scientific | 094081-1g |

2-Boc-Amino-3,5-dichlorobenzoic acid, 95+% |

669713-58-0 | 95+% | 1g |

$588.00 | 2023-09-10 | |

| Ambeed | A441921-1g |

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid |

669713-58-0 | 95+% | 1g |

$228.0 | 2024-08-02 | |

| TRC | B071570-50mg |

2-Boc-Amino-3,5-dichlorobenzoic acid |

669713-58-0 | 50mg |

$ 190.00 | 2022-06-07 | ||

| Alichem | A019097991-1g |

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid |

669713-58-0 | 95% | 1g |

$400.00 | 2023-09-01 | |

| Enamine | EN300-6747201-2.5g |

2-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

669713-58-0 | 2.5g |

$754.0 | 2023-05-30 | ||

| Enamine | EN300-6747201-5.0g |

2-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

669713-58-0 | 5g |

$1115.0 | 2023-05-30 | ||

| Enamine | EN300-6747201-10.0g |

2-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

669713-58-0 | 10g |

$1654.0 | 2023-05-30 |

2-Boc-Amino-3,5-dichlorobenzoic acid 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

669713-58-0 (2-Boc-Amino-3,5-dichlorobenzoic acid) 関連製品

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:669713-58-0)2-Boc-Amino-3,5-dichlorobenzoic acid

清らかである:99%

はかる:1g

価格 ($):205.0